![molecular formula C19H18N4O3 B2363200 2-(1-(1H-benzo[d]imidazole-5-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 1903539-29-6](/img/structure/B2363200.png)
2-(1-(1H-benzo[d]imidazole-5-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(1-(1H-benzo[d]imidazole-5-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings including an imidazole ring and an azetidine ring. The imidazole ring is a five-membered heterocyclic moiety with two nitrogen atoms .Wissenschaftliche Forschungsanwendungen
Imidazole Derivatives in Antimycotic Treatments
Imidazole derivatives, such as sertaconazole, have been extensively studied for their antimycotic (antifungal) properties. Sertaconazole, for example, has demonstrated efficacy in the treatment of superficial mycoses caused by dermatophytes and Candida albicans. Clinical trials have shown that sertaconazole is effective in curing mycoses with excellent safety profiles, indicating its potential as a significant advance in topical antifungal therapy (Nasarre et al., 1992), (Pedragosa et al., 1992), (Umbert et al., 1992).
Imidazole Derivatives and Analgesic Effects
Imidazole derivatives have also been investigated for their interactions with pain management medications. For example, the DAAO inhibitor CBIO has been studied for its ability to interact with morphine in pain management and analgesia tolerance, providing insights into the complex pharmacological interactions between morphine and DAAO inhibitors. This research highlights the potential of imidazole derivatives in enhancing the efficacy of existing pain management strategies (Gong et al., 2012).
Imidazole Derivatives in Metabolic Disease Research
Another area of research is the impact of microbially produced imidazole derivatives, such as imidazole propionate, on metabolic diseases. Imidazole propionate has been identified as a histidine-derived metabolite that impairs insulin signaling through mTORC1, suggesting a potential link between gut microbiota-produced compounds and the pathogenesis of type 2 diabetes (Koh et al., 2018).
Imidazole Derivatives and Cardiovascular Research
Research into imidazole derivatives has also extended into cardiovascular treatments, specifically regarding the modulation of thromboxane synthesis. Inhibiting thromboxane synthetase, for example, with imidazole derivatives, can influence platelet aggregation and vascular function, highlighting the potential for these compounds in antithrombotic strategies (Vermylen et al., 1981).
Zukünftige Richtungen
The future directions for research on this compound could include detailed studies on its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential therapeutic applications could be explored given the known biological activities of imidazole derivatives .
Eigenschaften
IUPAC Name |
2-[1-(3H-benzimidazole-5-carbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c24-17(11-5-6-15-16(7-11)21-10-20-15)22-8-12(9-22)23-18(25)13-3-1-2-4-14(13)19(23)26/h1-2,5-7,10,12-14H,3-4,8-9H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBCGBXGQPXNRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C4=CC5=C(C=C4)N=CN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(1H-benzo[d]imidazole-5-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-Chloro-6-fluoropyridin-3-yl)sulfonyl-propylamino]-N-methylacetamide](/img/structure/B2363118.png)
![Ethyl 4-methoxy-3-{[(methoxyimino)methyl]amino}thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2363119.png)
![2-[4-(Oxiran-2-ylmethoxy)phenoxy]-1,3-thiazole](/img/structure/B2363120.png)

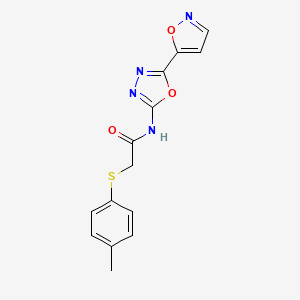
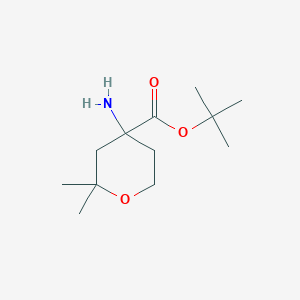
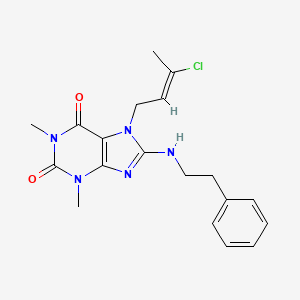
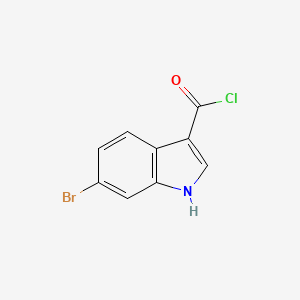
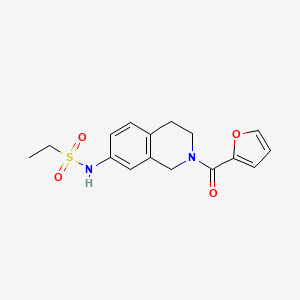
![ethyl 2-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)acetate](/img/structure/B2363130.png)
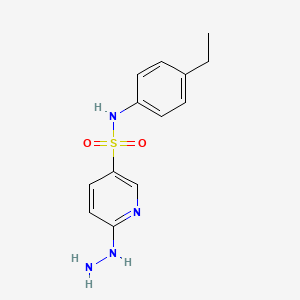

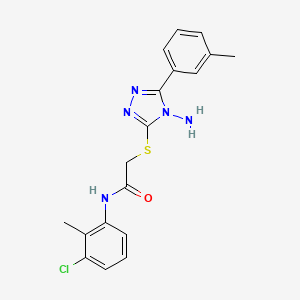
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-cyclohexylurea](/img/structure/B2363140.png)